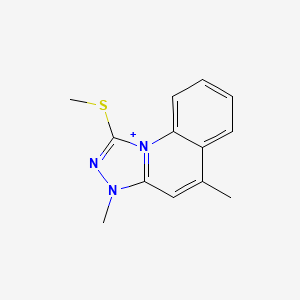
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound features an epoxy group attached to a phenylbarbituric acid structure, which may confer unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the epoxy group.
-
Step 1: Formation of Chlorohydrin
Reactants: Phenylbarbituric acid, epichlorohydrin
Conditions: Basic medium (e.g., sodium hydroxide)
Reaction: Phenylbarbituric acid reacts with epichlorohydrin to form the chlorohydrin intermediate.
-
Step 2: Cyclization to Form Epoxy Group
Conditions: Elevated temperature
Reaction: The chlorohydrin intermediate undergoes cyclization to form the epoxy group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce epoxy groups into molecules.
Biology: Studied for its potential biological activity, including its effects on the central nervous system.
Medicine: Investigated for its potential use as a sedative or hypnotic agent.
Industry: Utilized in the production of polymers and other materials where epoxy functionality is desired.
作用机制
The mechanism of action of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. The compound may act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The epoxy group may also interact with various enzymes and proteins, potentially modifying their activity.
相似化合物的比较
Similar Compounds
Phenylbarbituric Acid: Lacks the epoxy group, resulting in different chemical and biological properties.
5-(2,3-Epoxypropyl)barbituric Acid: Similar structure but without the phenyl group.
Glycidyl Methacrylate: Contains an epoxy group but is not a barbiturate.
Uniqueness
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is unique due to the presence of both the epoxy group and the phenylbarbituric acid structure. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
65685-95-2 |
|---|---|
分子式 |
C13H12N2O4 |
分子量 |
260.24 g/mol |
IUPAC 名称 |
5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O4/c16-10-13(6-9-7-19-9,8-4-2-1-3-5-8)11(17)15-12(18)14-10/h1-5,9H,6-7H2,(H2,14,15,16,17,18) |
InChI 键 |
VVAYGSNAYDPSIV-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
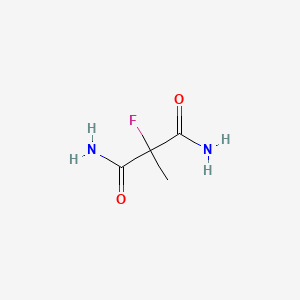
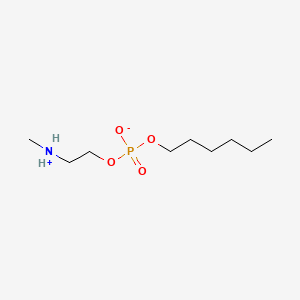
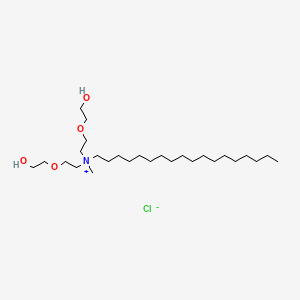

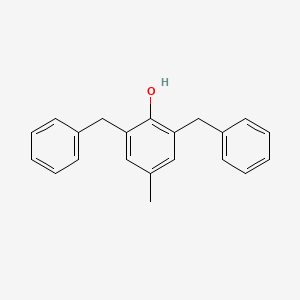

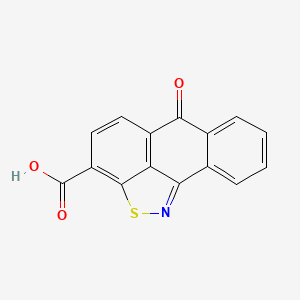
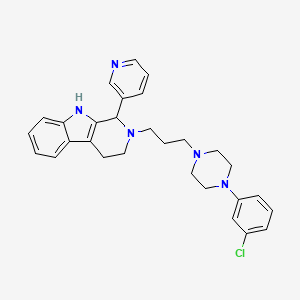
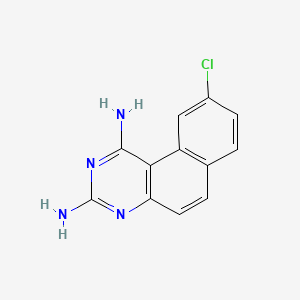
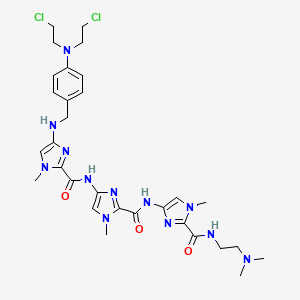
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)

